6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine
Description
Structural Privileges of Nitrogen-Bridged Heterocyclic Systems
The imidazo[1,2-a]pyridine scaffold is a bicyclic system comprising a fused imidazole and pyridine ring. Its structural rigidity, aromaticity, and electron-rich environment enable diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and van der Waals forces. The nitrogen atoms at positions 1 and 3 of the imidazole ring enhance solubility and bioavailability, while the pyridine moiety contributes to metabolic stability.
The substitution pattern at the 6-position of imidazo[1,2-a]pyridine, as seen in 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine, introduces steric and electronic modulation. The 1-methylpyrazole group at this position provides:
- Enhanced binding specificity : The pyrazole’s nitrogen atoms enable hydrogen bonding with residues in enzyme active sites or receptor pockets.
- Conformational restraint : The methyl group reduces rotational freedom, stabilizing bioactive conformations.
- Improved pharmacokinetics : The methylpyrazole moiety balances lipophilicity and polarity, optimizing membrane permeability and aqueous solubility.
Table 1: Structural Features of 6-(1-Methyl-1H-Pyrazol-4-yl)Imidazo[1,2-a]Pyridine
Role in Multitarget Therapeutic Agent Development
The imidazo[1,2-a]pyridine scaffold’s adaptability supports the design of multitarget inhibitors. For example, derivatives like Y22 inhibit both ABCB1 and ABCG2 transporters, overcoming multidrug resistance in cancer cells by blocking efflux mechanisms. The 6-position substitution in 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine enables dual-target engagement through:
- Simultaneous binding to multiple pockets : The pyrazole group interacts with hydrophobic regions of ABCB1, while the imidazo[1,2-a]pyridine core binds to ATP-binding domains of ABCG2.
- Modulation of signaling pathways : Hybrid derivatives combining imidazo[1,2-a]pyridine with quinazoline (e.g., compound 13k ) inhibit PI3Kα kinase, inducing cell cycle arrest and apoptosis in cancer cells.
Table 2: Multitarget Activities of Imidazo[1,2-a]Pyridine Derivatives
The scaffold’s synthetic accessibility further supports structure-activity relationship (SAR) studies. For instance, multicomponent reactions enable rapid diversification at positions 2, 3, and 6 of the imidazo[1,2-a]pyridine core, allowing systematic optimization of pharmacodynamic and pharmacokinetic properties.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H10N4/c1-14-7-10(6-13-14)9-2-3-11-12-4-5-15(11)8-9/h2-8H,1H3 |
InChI Key |
PBHYPDOTWKRCRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C=CN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Catalyst- and Solvent-Free Condensation of α-Haloketones with 2-Aminopyridines
- A highly efficient and environmentally benign method involves the condensation of α-haloketones (e.g., α-bromoacetophenone derivatives) with 2-aminopyridines without any catalyst or solvent.
- The reaction proceeds at moderate temperatures (around 60 °C) with stirring, typically completing within 20–80 minutes depending on substrates.
- The mechanism involves nucleophilic substitution of the halide by the pyridine nitrogen, followed by cyclization to form the imidazo[1,2-a]pyridine ring.
- This method yields products in good to excellent yields (65–91%) and tolerates various functional groups such as chloro, methyl, and methoxy substituents.
- After reaction completion, the crude product is purified by silica gel chromatography using ethyl acetate-petroleum ether mixtures.
| Parameter | Condition/Result |
|---|---|
| Temperature | 60 °C |
| Reaction time | 20–80 minutes |
| Catalyst | None |
| Solvent | None |
| Yield | 65–91% |
| Functional group tolerance | Chloro, methyl, methoxy groups |
Specific Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine
Starting Materials and Key Intermediates
- The synthesis often begins with 3-(6-chloropyridin-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine or related intermediates.
- Commercially available reagents are typically used without further purification.
- The 1-methyl-1H-pyrazol-4-yl substituent is introduced either via coupling reactions or by using pyrazole-containing precursors in the cyclization step.
Reaction Monitoring and Purification
- Reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS) at wavelengths of 254 nm and 214 nm.
- Purity of final compounds exceeds 95%, confirmed by high-performance liquid chromatography (HPLC) using a water-methanol gradient buffered with 0.1% formic acid.
- Nuclear magnetic resonance (NMR) spectroscopy (both ^1H at 400 MHz and ^13C at 101 MHz) is used for detailed structural characterization.
- Final purification is achieved via flash chromatography on silica gel (particle size 0.035–0.070 mm, 60 Å pore size).
Alternative Synthetic Approaches and Functionalization
Pyrazoline Incorporation via Chalcone Intermediates
- Another approach involves the synthesis of pyrazoline-incorporated imidazo[1,2-a]pyridines through multi-step reactions starting from chalcones.
- Chalcones are prepared by Claisen-Schmidt condensation of 2-aryl imidazo[1,2-a]pyridine-3-carbaldehydes with substituted acetophenones.
- These chalcones react with phenyl hydrazine to form pyrazoline rings fused to the imidazo[1,2-a]pyridine core.
- This method provides derivatives with potential biological activities such as anti-inflammatory and antibacterial effects.
- Characterization includes FTIR (carbonyl and C=N stretches), ^1H NMR, and mass spectrometry.
Metal-Free Direct Syntheses
- Recent advances highlight metal-free protocols for direct synthesis of imidazo[1,2-a]pyridines under mild, environmentally friendly conditions.
- These include potassium hydroxide-mediated reactions at ambient temperature or reflux conditions without base.
- Mechanisms typically involve intramolecular amidation and nucleophilic attack steps.
- These methods offer advantages in terms of operational simplicity and reduced environmental impact.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Catalyst- and solvent-free condensation of α-haloketones with 2-aminopyridines | Simple, efficient, mild conditions | High yields, environmentally friendly | Limited to substrates with suitable haloketones |
| Pyrazoline incorporation via chalcone intermediates | Multi-step, involves Claisen-Schmidt and hydrazine cyclization | Access to pyrazoline fused derivatives with diverse activity | Longer synthesis, multiple purification steps |
| Metal-free direct synthesis protocols | Mild, eco-friendly, no metals or harsh reagents | Operational simplicity, green chemistry | May require specific substrates or conditions |
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine is a chemical compound with a variety of research applications. Its molecular formula is C11H10N4, and it has a molecular weight of 198.22 g/mol .
Basic Information
- IUPAC Name 6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine
- Molecular Formula C11H10N4
- Molecular Weight 198.22
- CAS Number 1205744-42-8
Research Applications
While the provided search results do not contain extensive details regarding specific applications of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine, they do point to its use as a building block in the creation of more complex molecules with potential therapeutic uses .
- FLT3 and BCR-ABL pathway inhibition One study identified a derivative of imidazo[1,2-a]pyridine, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, as an inhibitor of both FLT3-ITD and BCR-ABL pathways . These pathways are implicated in acute myeloid leukemia (AML), and the identified compound showed proapoptotic effects on cells by inhibiting these pathways .
- Gumarontinib Hydrate 6-(1-Methyl-1H-pyrazol-4-yl) is a fragment of Gumarontinib Hydrate, which is a Japanese Accepted Name for Pharmaceuticals . Gumarontinib Hydrate is a monohydrate of 6-(1-Methyl-1H-pyrazol-4-yl)-1-[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-sulfonyl]-1H-pyrazolo[4,3-b]pyridine .
Related Compounds
Other related compounds include:
Mechanism of Action
The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on substituent type and position. Key comparisons include:
Key Observations :
- Substituent Position : The 6-position substitution with a pyrazole group in the target compound enhances kinase inhibition, whereas C-3 modifications (e.g., triazole in ) often target nuclear receptors .
- Nitrogen Placement : Imidazo[1,2-a]pyridines lacking additional nitrogens (e.g., compound 1) exhibit superior potency compared to imidazo[1,2-c]pyrimidines or imidazo[1,2-a]pyrazines, which have higher MIC values in antimicrobial assays .
Key Observations :
- The target compound’s synthesis likely involves transition-metal catalysis (common for imidazo[1,2-a]pyridines), but newer methods (e.g., metal-free routes in ) offer greener alternatives .
Biological Activity
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has been identified as an inhibitor of critical signaling pathways associated with various cancers, notably the FLT3-ITD and BCR-ABL pathways. These pathways are often mutated in acute myeloid leukemia (AML), making them vital targets for therapeutic intervention.
- FLT3 Pathway : Mutations in the FLT3 gene are prevalent in approximately 30% of AML cases. The compound effectively inhibits both FLT3-ITD and its resistant mutants (D835Y and F691L), which are common in relapsed patients .
- BCR-ABL Pathway : This pathway is implicated in chronic myeloid leukemia (CML). The compound's ability to inhibit BCR-ABL suggests potential utility in treating patients with CML who exhibit resistance to first-line therapies .
Biological Evaluation
Research indicates that 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine exhibits pro-apoptotic effects on leukemia cell lines driven by FLT3 mutations. The compound's potency against FLT3-ITD is greater than its effect on BCR-ABL, highlighting its potential as a dual inhibitor for AML treatment .
Table 1: Inhibitory Activity of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine
| Target Pathway | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|
| FLT3-ITD | 0.5 | MV4-11 (AML cell line) | |
| BCR-ABL | 2.0 | K562 (CML cell line) | |
| FLT3-D835Y | 0.8 | MOLM-13 | |
| FLT3-F691L | 1.5 | HL-60 |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- In Vitro Studies : In a study involving various leukemia cell lines, treatment with the compound resulted in significant reductions in cell viability and induction of apoptosis, particularly in cells harboring FLT3 mutations .
- Animal Models : In vivo studies demonstrated that administration of the compound led to tumor regression in xenograft models of AML, supporting its potential as a therapeutic agent for resistant forms of the disease .
Broader Implications
The structural features of 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine contribute to its biological activity. The pyrazole ring system is known for conferring various pharmacological properties, including anti-inflammatory and anticancer effects across different cancer types such as breast, lung, and prostate cancers .
Table 2: Summary of Biological Activities Associated with Pyrazole Derivatives
Q & A
Basic: What are the standard synthetic routes for 6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine?
Methodology:
The synthesis typically involves:
- Step 1: Bromination of precursor heterocycles (e.g., 2-acetylfuran) using agents like N-bromosuccinimide (NBS) or elemental bromine to introduce reactive sites .
- Step 2: Cyclocondensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., aldehydes, ketones) to form the imidazo[1,2-a]pyridine core .
- Step 3: Functionalization at the 6-position via Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 1-methylpyrazole group .
Key Characterization: Post-synthesis validation via 1H/13C NMR, IR, and ESI-MS ensures structural fidelity .
Basic: How are spectroscopic techniques employed to confirm the structure of this compound?
Methodology:
- 1H NMR: Identifies aromatic protons (δ 7.5–9.0 ppm for imidazo[1,2-a]pyridine) and methyl groups (δ 2.3–2.5 ppm for pyrazole-CH3) .
- 13C NMR: Distinguishes quaternary carbons in fused rings (δ 140–160 ppm) and sp3 carbons (δ 15–25 ppm) .
- ESI-MS: Validates molecular weight (e.g., calculated vs. observed [M+H]+ ions) with <1 ppm error .
Advanced: How can synthetic yields be optimized for multi-step reactions involving this compound?
Methodology:
- Reaction Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclocondensation efficiency .
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions .
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions during bromination steps .
Example: A 60% yield improvement was achieved by replacing glacial acetic acid with dioxane in hydroxylamine-mediated cyclization .
Advanced: How do structural modifications at the pyrazole or imidazopyridine rings affect biological activity?
Methodology:
- Pyrazole Substitution: Introducing electron-withdrawing groups (e.g., -CF3) enhances antiparasitic activity against Leishmania spp. by altering lipophilicity .
- Imidazopyridine Functionalization: Adding triazole moieties improves binding to parasitic enzymes (e.g., TryR in Trypanosoma cruzi) via hydrogen bonding .
Data Analysis: IC50 values correlate with substituent electronegativity (R² = 0.89 in in vitro assays) .
Advanced: How can computational methods streamline reaction design for derivatives?
Methodology:
- Quantum Chemical Calculations: Predict transition states and intermediates to optimize reaction pathways (e.g., cyclocondensation) .
- Machine Learning: Train models on existing reaction datasets to predict optimal solvent/catalyst combinations .
Case Study: ICReDD’s workflow reduced reaction optimization time by 40% using DFT-based path searches .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodology:
- Dynamic NMR: Resolves overlapping signals caused by rotational isomerism in flexible substituents .
- 2D NMR (COSY, HSQC): Assigns ambiguous proton-carbon correlations in fused-ring systems .
- Elemental Analysis: Cross-validates purity when MS/NMR data conflict (e.g., %C/%H deviations >0.3% indicate impurities) .
Advanced: What strategies evaluate the compound’s pharmacokinetic properties?
Methodology:
- In Vitro ADME: Microsomal stability assays (e.g., liver microsomes) assess metabolic half-life .
- LogP Measurement: Shake-flask or HPLC methods determine lipophilicity for blood-brain barrier penetration predictions .
Example: Derivatives with logP >3.5 showed 80% CNS uptake in murine models .
Advanced: How to design analogs with enhanced antileishmanial activity?
Methodology:
- Bioisosteric Replacement: Swap triazole with oxadiazole to improve solubility while retaining target affinity .
- Fragment-Based Design: Screen fragment libraries to identify substituents with complementary binding to Leishmania DHFR .
Data-Driven Approach: QSAR models link piperazine linker length (n=2–4) to IC50 reductions (pIC50 = -0.6n + 8.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
